molecular formula C11H11BO2 B11908668 1-Methylnaphthalene-5-boronic acid

1-Methylnaphthalene-5-boronic acid

Cat. No.: B11908668
M. Wt: 186.02 g/mol
InChI Key: LSQZAMIZWFGNOK-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-5-boronic acid, with CAS RN 1513888-87-3, is an aryl boronic acid derivative of increasing importance in modern organic synthesis and medicinal chemistry . This compound, with the molecular formula C11H11BO2 and a molecular weight of 186.02 g/mol, serves as a versatile building block for the construction of complex organic molecules via metal-catalyzed cross-coupling reactions . Its primary research application is in Suzuki-Miyaura cross-coupling, a pivotal reaction for the efficient formation of carbon-carbon bonds . In this mechanism, the boronic acid group undergoes transmetalation with a palladium catalyst, transferring the 1-methylnaphthalen-5-yl group to an organic halide, thereby enabling the synthesis of novel biaryl structures and functionalized naphthalenes that are difficult to access by other means . The incorporation of a boronic acid functional group into a bioactive molecule is a established strategy in drug discovery to modulate selectivity, physicochemical properties, and pharmacokinetic profiles . As part of the privileged class of boronic acids, this reagent is part of a group whose interest has grown significantly since the approval of boronic acid-containing drugs like the proteasome inhibitor Bortezomib . Researchers value this compound for its utility in creating potential intermediates for active pharmaceutical ingredients (APIs), materials science, and as a synthetic intermediate in the development of new chemical entities . Please note that the compound is associated with safety hazards and requires careful handling . This product is intended for research purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11BO2

Molecular Weight

186.02 g/mol

IUPAC Name

(5-methylnaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H11BO2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7,13-14H,1H3

InChI Key

LSQZAMIZWFGNOK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)C)(O)O

Origin of Product

United States

Mechanistic Insights and Reactivity Investigations of 1 Methylnaphthalene 5 Boronic Acid

Fundamental Reactivity of Arylboronic Acids and Their Derivatives

Arylboronic acids, including 1-Methylnaphthalene-5-boronic acid, are organic compounds that feature a boronic acid functional group (-B(OH)₂) attached to an aryl ring. Their reactivity is largely governed by the properties of the boron atom and its interaction with the aromatic system.

Influence of Boron Lewis Acidity on Reaction Pathways

Boronic acids are recognized as Lewis acids, meaning they can accept a pair of electrons. ru.nlnih.govresearchgate.netresearchgate.net This characteristic is central to their reactivity, as they exist in equilibrium with the corresponding boronate species in aqueous solutions. ru.nlnih.govresearchgate.net The Lewis acidity of the boron atom in arylboronic acids can be influenced by substituents on the aromatic ring. While studies have shown that substituents on flanking aromatic rings may not significantly alter the Lewis acidity, polar-π interactions and solvation effects play a crucial role in stabilizing both the boronic acid and its boronate form. ru.nlnih.govresearchgate.net This stabilization is a key factor in the rational design of boronic acid-based catalysts and inhibitors. ru.nlnih.govresearchgate.net

The interaction of the boronic acid with other molecules can dictate the reaction pathway. For instance, in the presence of diols or other hydroxyl-containing compounds, boronic acids can form cyclic esters. This reversible covalent interaction is the basis for their use in catalysis and as sensors for carbohydrates. ed.ac.uk The Lewis acidic nature of the boron atom also allows for the activation of hydroxyl and carboxyl groups, facilitating a variety of organic transformations such as substitutions, cycloadditions, and eliminations. acs.org

Mechanisms of Protodeboronation and Compound Stability

Protodeboronation is a significant reaction pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is often considered an undesirable side reaction, particularly in metal-catalyzed coupling reactions. wikipedia.org The stability of an arylboronic acid and its propensity to undergo protodeboronation are highly dependent on the reaction conditions and the nature of the organic substituent. wikipedia.org

Several mechanisms for protodeboronation have been identified, and the reaction pH is a critical factor in determining which pathway is dominant. wikipedia.org In acidic conditions, a general acid-catalyzed mechanism prevails. wikipedia.org Conversely, under basic conditions, the reaction proceeds through a specific base-catalyzed mechanism, which involves the formation of a more reactive arylboronate anion. ed.ac.ukwikipedia.org For arylboronic acids bearing electron-withdrawing groups, a dissociative mechanism involving the generation of a transient aryl anion can also occur. wikipedia.org

Catalytic Cross-Coupling Reaction Mechanisms

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. libretexts.orgacs.org

Palladium-Catalyzed Suzuki-Miyaura Coupling (SMC)

The Suzuki-Miyaura coupling (SMC) is a powerful and widely used method for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com The general catalytic cycle of the SMC consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition and Transmetalation Processes

The catalytic cycle begins with the oxidative addition of the organic halide to a palladium(0) complex. libretexts.orgyoutube.com This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in the oxidation of palladium from the 0 to the +2 state. youtube.com

The subsequent and crucial step is transmetalation , where the organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.orgnih.gov This process requires the activation of the organoboron reagent by a base. libretexts.orgyoutube.com There has been considerable debate regarding the exact mechanism of transmetalation. Two primary pathways are generally considered: one involving the reaction of a palladium halide complex with a boronate anion, and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid. acs.org Recent studies suggest that for reactions conducted in aqueous solvent mixtures with a weak base, the pathway involving the palladium hydroxo complex and the neutral boronic acid is the predominant route for transmetalation. acs.org The rate of transmetalation can be significantly influenced by the electronic properties of the boronic ester. nih.gov

Role of Ligand Design and Catalyst Systems

The efficiency and selectivity of the Suzuki-Miyaura coupling are heavily dependent on the design of the ligands coordinated to the palladium catalyst. acs.org The development of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has dramatically improved the scope and efficiency of the SMC. acs.org These ligands enhance the rates of both oxidative addition and reductive elimination, allowing for the coupling of even challenging substrates like unactivated aryl chlorides and sterically hindered compounds. acs.org

The choice of the catalyst system, including the palladium source and the ligands, can also be used to control the regioselectivity of the reaction, as demonstrated in the coupling of allylboronates with aryl halides. nih.govnih.gov Furthermore, research has explored the use of ligand-free catalyst systems and alternative metal catalysts like nickel to develop more cost-effective and environmentally friendly coupling protocols. acs.orgnih.gov The structure of the ligand has been shown to directly impact the conversion rates in the Suzuki-Miyaura reaction. mdpi.com

Base Effects on SMC Efficiency and Selectivity

The role of the base in the Suzuki-Miyaura Coupling (SMC) is not merely to act as a proton scavenger but to actively participate in the catalytic cycle, profoundly influencing both the reaction rate and its selectivity. deepdyve.comresearchgate.net The primary function of the base is to activate the boronic acid by converting it into a more nucleophilic organoborate anion, typically a trihydroxyborate [R-B(OH)₃]⁻. deepdyve.comresearchgate.net This borate (B1201080) species is significantly more reactive toward the palladium(II)-halide complex in the crucial transmetalation step than the neutral boronic acid. deepdyve.comresearchgate.net

The choice and stoichiometry of the base can be strategically employed to control the outcome of competitive reactions. Research has shown that in reactions involving two different boronic acids, using a substoichiometric amount of base favors the coupling of the boronic acid with a lower pKa (the stronger acid). deepdyve.comresearchgate.net This selectivity arises because the stronger boronic acid is more readily converted into its reactive borate form. As the amount of base increases, this selectivity diminishes. deepdyve.com Furthermore, the gradual formation of boric acid as a byproduct during the reaction can alter the acid-base equilibrium, thereby affecting reaction selectivity over time. deepdyve.comresearchgate.net

For sterically hindered boronic acids, stronger bases such as sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂) can enhance reaction rates and yields. researchgate.net In the case of highly stable boronic acid derivatives, such as those protected with a 1,8-diaminonaphthalene (B57835) (dan) group, a strong base like potassium tert-butoxide (KOt-Bu) is essential to facilitate the formation of the active borate salt and promote the cross-coupling. elsevierpure.comacs.org

Table 1: Influence of Base on Suzuki-Miyaura Coupling (SMC) of Naphthalene (B1677914) Boronic Acids
Base TypeGeneral Effect on ReactivitySelectivity ControlApplicability Notes
Weak Bases (e.g., K₂CO₃, Cs₂CO₃)Effective for standard, unhindered substrates.In competitive reactions with substoichiometric amounts, favors coupling of boronic acids with lower pKa. deepdyve.comresearchgate.netCommonly used in a wide range of SMC reactions. youtube.com
Strong Bases (e.g., NaOH, Ba(OH)₂)Increases reaction rates and yields, particularly for sterically hindered boronic acids. researchgate.netLess selectivity in competitive reactions due to rapid conversion of all boronic acids to borates.Useful for challenging or slow-reacting substrates.
Strong, Non-nucleophilic Bases (e.g., KOt-Bu)Essential for activating highly stable or protected boronic acids, such as aryl-B(dan) derivatives. elsevierpure.comacs.orgCrucial for enabling the coupling of otherwise unreactive boronic acid species.Required for specific, stabilized organoboron reagents.
Fluoride (B91410) Bases (e.g., KF, CsF)Can be effective, particularly in anhydrous conditions.Can influence the catalytic cycle through interaction with the palladium center.Often used in specific protocols for sensitive substrates. youtube.com

Nickel-Catalyzed Cross-Coupling Reactions (e.g., C(sp³)–C(sp²) Coupling)

While palladium catalysts are ubiquitous in cross-coupling, nickel-based systems have emerged as powerful alternatives, particularly for coupling challenging electrophiles or forming specific bond types like C(sp³)–C(sp²) linkages. mdpi.com Nickel catalysts are often more effective for activating resilient bonds, such as the C–O bond in aryl ethers or esters. mdpi.comresearchgate.netacs.org

A notable application is the nickel-catalyzed Suzuki-Miyaura cross-coupling of (hetero)naphthyl alcohols with arylboronic acids to form C(sp³)–C(sp²) bonds. researchgate.netacs.org In such reactions, a complex like Ni(dppp)Cl₂ has demonstrated high efficiency and a broad substrate scope. researchgate.netacs.org Mechanistic studies suggest that the C–O bond cleavage is facilitated by the formation of a boronic ester intermediate, which activates the alcohol. researchgate.netacs.org

Nickel catalysis also enables the cross-coupling of aryl methyl ethers on fused aromatic systems, including naphthalene, with aryl boronic esters. epa.gov This reaction involves the cleavage of a typically unreactive C–OMe bond, showcasing the unique reactivity of nickel. epa.gov Additionally, nickel-catalyzed couplings of redox-active esters with boronic acids provide a versatile method for decarboxylative cross-coupling, expanding the range of accessible starting materials. nih.gov These methods offer robust pathways for functionalizing the naphthalene core under conditions complementary to traditional palladium-catalyzed reactions.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions Relevant to Naphthalene Boronic Acids
Reaction TypeElectrophileBoron ReagentKey FeaturesReference
C(sp³)–C(sp²) Coupling(Hetero)naphthyl AlcoholsArylboronic AcidsForms a C(sp³)–C(sp²) bond via C–O activation; Ni(dppp)Cl₂ is an effective catalyst. researchgate.netacs.org
C(sp²)–C(sp²) CouplingAryl Methyl Ethers (on Naphthalene)Aryl Boronic EstersInvolves cleavage of a strong C–OMe bond, demonstrating high catalyst activity. epa.gov
Decarboxylative CouplingRedox-Active Esters (from Alkyl Carboxylic Acids)Boronic AcidsProvides a transformation analogous to SMC using readily available carboxylic acids. nih.gov
Allylic ArylationAllylic PivalatesArylboroxinesEnables enantiospecific synthesis of 1,3-diaryl allylic products. acs.org

Chemoselective Transmetalation in Multireactive Systems

Transmetalation, the transfer of an organic group from boron to the transition metal center, is the pivotal step where the C–C bond formation is orchestrated. rsc.org The chemoselectivity of this step is critical in molecules possessing multiple reactive sites. The reactivity of the organoboron species toward transmetalation can be finely tuned by modifying the substituents on the boron atom, which alters its Lewis acidity and stability. nih.gov

A powerful strategy for achieving chemoselectivity involves the use of different boronic acid protecting groups with distinct electronic properties. For instance, the naphthalene-1,8-diaminato (dan) group significantly reduces the Lewis acidity of the boron center, making the corresponding Ar–B(dan) compounds remarkably stable and resistant to protodeboronation compared to common boronic esters like pinacol (B44631) esters (Bpin). acs.orgnih.gov

This difference in reactivity allows for selective, sequential cross-coupling reactions. In a molecule containing both an aryl-B(dan) and an aryl-B(pin) moiety, the more Lewis acidic and reactive B(pin) group can be selectively coupled under standard SMC conditions, leaving the B(dan) group intact for a subsequent, different transformation under more forcing conditions (e.g., using a strong base like KOt-Bu). elsevierpure.comacs.org This orthogonal reactivity provides a sophisticated tool for the controlled, protection-free synthesis of complex oligoarenes. nih.gov

Table 3: Chemoselectivity in Transmetalation Based on Boron Moiety
Boron MoietyRelative Lewis AcidityReactivity in SMCChemoselective Potential
Boronic Acid (-B(OH)₂)HighStandard reactivity; activated by base to form borate. deepdyve.comresearchgate.netBaseline for comparison. Selectivity can be controlled by pKa in competitive reactions. deepdyve.com
Pinacol Ester (-Bpin)ModerateHigh reactivity under standard SMC conditions.Can be selectively coupled in the presence of more stable boron groups like B(dan). acs.org
Naphthalene-1,8-diaminato (-B(dan))Markedly DiminishedLow reactivity; requires strong base (e.g., KOt-Bu) for activation. acs.orgnih.govActs as a robust protecting group, allowing other boron moieties to react first. Enables sequential coupling. nih.gov

Reaction Kinetics and Selectivity Studies Pertaining to Naphthalene Boronic Acid Transformations

Selectivity in competitive scenarios is linked to the relative pKa values of the competing boronic acids; the acid that is more readily deprotonated to its active borate form will react faster under base-limiting conditions. deepdyve.comresearchgate.net Kinetic studies comparing different boronic esters have quantified the impact of the boron substituent on reaction rates, providing a clear hierarchy of reactivity that can be used to predict and control outcomes. nih.gov For instance, electron-donating groups on the aryl ring of the boronic acid can increase the nucleophilicity of the boronate complex, leading to higher reactivity and yields, while electron-withdrawing groups have the opposite effect. researchgate.net

Furthermore, kinetic investigations into the oxidation of the naphthalene core itself reveal that the reaction proceeds via first-order kinetics with respect to the substrate, oxidant, and acid catalyst. jchps.com Such studies, while not focused on coupling, provide valuable mechanistic insights into the behavior of the naphthalene system. The positive entropy of activation observed in some transformations suggests a loose transition state. jchps.com Understanding these kinetic parameters is essential for optimizing reaction conditions to maximize yield and selectivity in the synthesis of complex molecules derived from naphthalene boronic acids.

Table 4: Factors Influencing Kinetics and Selectivity in Naphthalene Boronic Acid Reactions
FactorEffect on Kinetics (Reaction Rate)Effect on Selectivity
Substrate Electronics (on Boronic Acid)Electron-donating groups generally increase the rate by enhancing boronate nucleophilicity. researchgate.netCan influence chemoselectivity in molecules with multiple reaction sites.
Base Strength and StoichiometryStronger bases or higher concentrations can increase the rate by shifting the equilibrium towards the active borate. researchgate.netBase stoichiometry is a key tool for controlling selectivity in competitive reactions between different boronic acids. deepdyve.comresearchgate.net
Boron Protecting GroupSterically bulky or electron-withdrawing protecting groups can slow the rate of transmetalation. nih.govDifferent protecting groups (e.g., Bpin vs. B(dan)) enable orthogonal, sequential couplings. acs.orgnih.gov
Reaction Byproducts (e.g., Boric Acid)Formation of boric acid can alter the pH and base equilibrium, potentially slowing the reaction over time. deepdyve.comresearchgate.netChanges in the acid-base equilibrium can affect selectivity during the course of the reaction. deepdyve.com

Applications of 1 Methylnaphthalene 5 Boronic Acid in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The primary application of 1-methylnaphthalene-5-boronic acid in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, and is fundamental to the synthesis of many complex organic molecules. chemrxiv.org

This compound is an exemplary reagent for the synthesis of biaryl and oligoarene structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. In a typical Suzuki-Miyaura reaction, the boronic acid couples with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond, directly linking the naphthalene (B1677914) unit to another aromatic ring.

The methodology is robust enough to construct not only simple biaryls but also more extended, conjugated systems known as oligoarenes. For instance, coupling naphthalene-type boronic acids with substrates like pyrenyl or anthracenyl halides provides access to large, polycyclic aromatic hydrocarbons (PAHs). nih.gov This approach has also been adapted for the synthesis of highly complex, non-planar aromatic structures such as helicenes, which possess unique chiroptical properties. rsc.org The synthesis of these compounds often involves the strategic coupling of boronic acids with appropriately functionalized aromatic partners. rsc.org

Table 1: Examples of Biaryl Structures Synthesized Using Naphthalene-based Boronic Acids

Aryl Halide PartnerNaphthalene Boronic Acid DerivativeResulting Biaryl Structure
ortho-Nitro-Aryl HalideNaphthalene Boronic Acidortho-Nitro-Substituted Axially Chiral Biaryl
Pyrene-based HalideNaphthalene Boronic AcidNaphthyl-Pyrene Conjugate
Anthracene-based HalideNaphthalene Boronic AcidNaphthyl-Anthracene Conjugate
Carbazolyl Boronic Esterortho-Substituted Naphthyl HalideNaphthyl-Carbazole Adduct

This table illustrates representative couplings based on findings from reference nih.gov.

Beyond simple biaryls, this compound serves as a key precursor for larger, substituted polyaromatic hydrocarbons (PAHs). These molecules are of significant interest for their applications in organic electronics as n-type semiconductors and acceptors in solar cells. rsc.org The synthesis often involves coupling reactions that extend the π-conjugated system. For example, coupling reactions involving naphthalene-based boronic acids with partners containing pyrene (B120774) or anthracene (B1667546) cores lead to the formation of extended PAH architectures. nih.gov This strategy allows for the precise installation of the 1-methylnaphthalene (B46632) moiety into a larger aromatic framework, influencing the resulting material's electronic and photophysical properties.

A significant application of naphthalene-based boronic acids is in the stereoselective synthesis of chiral compounds, particularly those exhibiting axial chirality. nih.gov When bulky groups are present at the ortho positions of the newly formed biaryl bond, rotation around the bond is restricted, leading to stable, non-superimposable atropisomers. The coupling of this compound with ortho-substituted aryl halides is a direct route to such axially chiral biaryls. nih.gov

Furthermore, advanced strategies have been developed to control the stereochemical outcome of these couplings. One such method involves the diastereomeric resolution of a racemic boronic acid. nih.gov In this approach, a racemic binaphthol (BINOL) boronic acid is reacted with a chiral ligand to form separable diastereomers. nih.gov These separated diastereomers, now enantiomerically pure, can undergo subsequent Suzuki coupling reactions to yield (R)- and (S)-BINOL derivatives with high enantiopurity. nih.gov This highlights the boronic acid group's dual role as both a handle for stereochemical resolution and a functional group for further transformation. nih.gov The development of chiral ligands and catalysts has enabled the synthesis of these valuable compounds with high yields and excellent enantioselectivities. nih.gov

Table 2: Stereoselective Synthesis of Axially Chiral Biaryls

Boronic AcidCoupling PartnerCatalyst/Ligand SystemEnantiomeric Excess (ee)Reference
Racemic BINOL Boronic AcidChiral Boron LigandN/A (Resolution)Diastereomers Separated nih.gov
Naphthalene Boronic Acidortho-Nitro-Aryl HalidePalladium / PEG₂₀₀₀-BaryPhosHigh ee's nih.gov
Naphthalene Boronic Acidortho-Sulfinyl-Aryl HalideSulfoxide-directed C-H functionalizationHigh ee's nih.gov

Functional Group Tolerance and Compatibility in Coupling Reactions

A major advantage of using this compound in Suzuki-Miyaura cross-coupling reactions is the high degree of functional group tolerance. chemrxiv.org This compatibility is crucial for the synthesis of complex molecules, particularly in medicinal chemistry, where various functional groups are required for biological activity. Research has shown that coupling reactions involving naphthalene-type boronic acids proceed efficiently in the presence of a wide array of functionalities. nih.gov

Table 3: Functional Group Compatibility in Coupling Reactions

Functional GroupCompatibility
Amides (e.g., Morpholine amide)Tolerated nih.gov
Nitro GroupsTolerated nih.gov
Sulfonyl GroupsTolerated nih.gov
Ethers (e.g., Methoxy)Tolerated nih.gov
Vinyl GroupsTolerated nih.gov
EstersGenerally Tolerated
KetonesGenerally Tolerated

Iterative Synthesis for Complex Molecular Frameworks

The modular nature of boronic acid chemistry has been harnessed for the iterative synthesis of highly complex molecular frameworks, moving beyond single-step couplings to multi-step, programmed assemblies.

A powerful strategy for the controlled, step-by-step synthesis of oligomers is Iterative Cross-Coupling (ICC). nih.gov This approach is analogous to the automated synthesis of peptides and oligonucleotides, where building blocks are added sequentially to construct a larger molecule. nih.gov For the synthesis of oligo(naphthalene-diyl)s, a bifunctional building block, such as a halo-naphthalene-boronic acid, is required.

To enable iterative control, the reactivity of the boronic acid must be masked with a protecting group. The N-methyliminodiacetic acid (MIDA) ligand is exceptionally well-suited for this purpose. nih.gov MIDA boronates are stable to a wide range of reaction conditions, including the Suzuki-Miyaura coupling itself. nih.gov

The iterative cycle involves:

Coupling a MIDA-protected halo-naphthalene boronate with a suitable reaction partner.

Deprotecting the MIDA group under mild aqueous basic conditions to reveal the free boronic acid. nih.gov

Coupling the newly unmasked boronic acid with another MIDA-protected halo-naphthalene building block.

This deprotection-coupling cycle can be repeated to assemble oligo(naphthalene-diyl)s and other complex poly-aryl structures with precise control over sequence and length. nih.gov This automated, building-block approach represents a significant shift from traditional, often lengthy, synthetic methods to a more efficient and generalized platform for creating complex small molecules. nih.gov

Sequential Reactions Exploiting Differentiated Boron Moieties

In the realm of advanced organic synthesis, the strategic orchestration of multiple, sequential bond-forming events in a single pot or in a stepwise fashion offers significant advantages in terms of efficiency, resource utilization, and the rapid construction of molecular complexity. A particularly elegant approach involves the use of bifunctional reagents containing two reactive sites of differing reactivity, allowing for selective, stepwise transformations. In the context of boronic acid chemistry, this can be achieved by employing substrates that bear two distinct boron-containing functional groups, each with a unique reactivity profile. This disparity in reactivity allows one group to participate in a cross-coupling reaction under a specific set of conditions, while the other remains intact, ready for a subsequent, different transformation.

A prime example of this strategy is the use of molecules functionalized with both a boronic acid pinacol (B44631) ester (B(pin)) and a more robust, less reactive boron protecting group, such as the 1,8-diaminonaphthalene (B57835) (dan) group. The inherent differences in the Lewis acidity and, consequently, the transmetalation efficiency of these two moieties under palladium catalysis form the basis for their selective sequential functionalization. nih.govacs.org Generally, the B(pin) group is more susceptible to transmetalation and subsequent cross-coupling under standard Suzuki-Miyaura conditions, while the B(dan)-protected boronic acid is significantly more stable and requires more forcing or specifically tailored reaction conditions to react. nih.govacs.orgchemrxiv.org This difference in reactivity is attributed to the lower Lewis acidity of the boron atom in the B(dan) moiety compared to the B(pin) group. acs.orgchemrxiv.org

This principle can be effectively applied to a scaffold such as 1-methylnaphthalene, which could be di-functionalized to bear both a B(pin) group and a B(dan) group at different positions. This would create a versatile building block for the stepwise and regioselective synthesis of highly substituted naphthalene derivatives.

Detailed Research Findings: A Case Study

A study by Ohashi, et al. in JACS Au (2024) provides a compelling demonstration of this concept, showcasing a three-step sequential cross-coupling on a thiophene (B33073) core bearing both a B(pin) and a B(dan) moiety. nih.govacs.org This research serves as a blueprint for how a similar sequence could be envisioned for a di-boronated 1-methylnaphthalene derivative.

The researchers initiated their sequence with a Migita-Kosugi-Stille coupling, a type of cross-coupling reaction that is orthogonal to the Suzuki-Miyaura coupling. acs.org This initial step selectively functionalized a tributylstannyl group on the thiophene ring, leaving both the B(pin) and B(dan) groups untouched, thereby demonstrating the robustness of these boron moieties to certain reaction conditions. acs.org

In the second step, the more reactive B(pin) group was selectively targeted for a Suzuki-Miyaura coupling. acs.org Under standard conditions using a palladium catalyst and a suitable base, the B(pin) group reacted with an aryl bromide to form a new carbon-carbon bond, while the less reactive B(dan) group remained spectator. acs.orgchemrxiv.org

Finally, the much more inert B(dan) moiety was activated for a second Suzuki-Miyaura coupling in the third step. acs.org This required a different set of reaction conditions, specifically a palladium/copper co-catalytic system, to facilitate the transmetalation of the less Lewis-acidic B(dan) group. nih.govacs.org This step successfully coupled the remaining boron-functionalized position with another aryl bromide, completing the synthesis of a complex tetra-aryl structure. acs.org

The following data table summarizes the key steps and conditions of this sequential cross-coupling, illustrating the differentiated reactivity of the boron moieties.

Table 1: Sequential Cross-Coupling of a Di-Boronated Heterocycle

StepReaction TypeReactive MoietyCoupling PartnerCatalyst/ReagentsProductYield (%)
1Migita-Kosugi-Stille Coupling-SnBu₃4-B(pin)-phenyl bromidePd(PPh₃)₄5-(4-(B(pin))phenyl)-2-(B(dan))thiophene83
2Suzuki-Miyaura Coupling-B(pin)4-bromobenzonitrilePd(OAc)₂, SPhos, K₃PO₄5-(4'-cyano-[1,1'-biphenyl]-4-yl)-2-(B(dan))thiophene-
3Suzuki-Miyaura Coupling-B(dan)4-bromoacetophenonePd(OAc)₂, CuTC, DavePhos, K₂CO₃5-(4'-cyano-[1,1'-biphenyl]-4-yl)-2-(4-acetylphenyl)thiophene88

Data sourced from Ohashi, M., et al. JACS Au 2024. acs.orgchemrxiv.org

This sequential approach, hinging on the differential reactivity of B(pin) and B(dan) groups, provides a powerful and flexible strategy for the synthesis of complex, highly substituted aromatic and heteroaromatic compounds. The ability to selectively functionalize one boron moiety while leaving another intact for a later transformation allows for the controlled and predictable construction of intricate molecular architectures that would be challenging to access through other synthetic routes. The application of this methodology to a this compound framework, appropriately derivatized with a second, less reactive boron group, would undoubtedly open new avenues for the creation of novel materials and complex molecular targets.

Applications of 1 Methylnaphthalene 5 Boronic Acid in Materials Science and Polymer Chemistry

Precursors for Functional Organic Materials

Boronic acids are foundational reagents in modern synthetic chemistry, prized for their role in creating carbon-carbon and carbon-heteroatom bonds. rsc.org Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing complex organic molecules. chemenu.comchemenu.com In this context, 1-Methylnaphthalene-5-boronic acid serves as a versatile precursor, enabling the introduction of the 1-methylnaphthalene (B46632) moiety into larger molecular frameworks.

The naphthalene (B1677914) unit provides a rigid and planar aromatic system that can impart desirable photophysical and electronic properties to the final material. The methyl group can enhance solubility and influence the solid-state packing of the molecules, which is critical for controlling the performance of organic electronic devices. As a result, this compound is a key intermediate for synthesizing a variety of functional materials, from organic light-emitting diode (OLED) components to specialized polymers. chemenu.comontosight.ai The boronic acid group itself is the reactive handle that allows chemists to precisely integrate this specific naphthalene derivative into a target structure. rsc.org

Integration into Organic Electronic Systems

The development of organic electronic devices relies on the design of molecules with precise energy levels and charge-transport characteristics. Naphthalene-based compounds are widely used as building blocks for these materials due to their inherent electronic properties and high thermal stability.

Building Blocks for Organic Electroluminescent (OLED) Materials

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, and their performance is dictated by the properties of the organic materials used in their construction. boronmolecular.com Naphthalene boronic acid derivatives are frequently listed as intermediates for OLED materials, highlighting their importance in this field. They are essential for synthesizing the host and emitter molecules that govern the efficiency, color, and lifetime of the device.

The 1-methylnaphthalene core provided by this compound can be incorporated into larger conjugated systems used in the emissive layer of an OLED. The specific position of the boronic acid on the naphthalene ring influences the electronic coupling and spatial arrangement within the resulting molecule, allowing for fine-tuning of properties such as the emission wavelength (color) and quantum efficiency. While research often highlights other isomers, the fundamental role as a building block for creating the complex structures needed in OLEDs remains a primary application for this class of compounds.

Role in Polymer Synthesis and Tailored Material Properties

This compound is also a valuable monomer for the synthesis of advanced polymers. The boronic acid functionality allows it to be incorporated into polymer chains through various chemical reactions, most notably Suzuki polycondensation. This process enables the creation of fully conjugated polymers where the 1-methylnaphthalene unit is part of the polymer backbone.

These resulting polymers can possess unique optical and electronic properties suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The incorporation of the bulky and rigid naphthalene structure can enhance the thermal stability and charge-carrier mobility of the polymer. Furthermore, boronic acid groups can be used to create "smart" polymers that respond to specific chemical stimuli, such as sugars or fluoride (B91410) ions, opening up possibilities for sensor applications. researchgate.netutwente.nl The synthesis of polymers containing boronate esters, formed from the reaction of boronic acids with diols, is another route to creating dynamic and responsive materials. researchgate.net

Emerging Applications in Novel Material Architectures

The quest for new materials with unprecedented properties is driving research into novel molecular architectures. The unique combination of reactivity and structural features in this compound makes it a candidate for use in these emerging areas. One such field is the development of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with a highly ordered structure. The directional nature of the bonds formed by boronic acids (often forming boroxine (B1236090) rings or boronate esters) makes them ideal linkers for constructing these frameworks. A COF built using a naphthalene-based linker could exhibit unique properties for gas storage, separation, or catalysis.

Additionally, the inherent ability of boronic acids to interact with diols is being exploited in the design of sophisticated sensors and self-healing materials. rsc.orgutwente.nl By integrating the 1-methylnaphthalene unit, researchers can develop fluorescent sensors where the emission properties change upon binding with a target analyte. The naphthalene moiety acts as a fluorophore, while the boronic acid serves as the recognition site. These advanced applications demonstrate the ongoing potential of specialized building blocks like this compound to contribute to the next generation of materials.

Interactive Data Table: Properties and Roles

The table below summarizes the key features of this compound and its role in the discussed applications.

FeatureDescriptionRelevance in Applications
Chemical Formula C₁₁H₁₁BO₂Defines the elemental composition and molecular weight (186.02 g/mol ). chemenu.comchemenu.com
Core Structure NaphthaleneA rigid, aromatic two-ring system that provides thermal stability and desirable electronic properties for OLEDs and conjugated polymers.
Functional Group Boronic Acid [-B(OH)₂]The primary reactive site, enabling Suzuki cross-coupling for C-C bond formation and polymerization. Also allows for reversible ester formation with diols for sensor applications. rsc.orgresearchgate.net
Substituent Methyl Group [-CH₃]Can improve the solubility of the molecule and its derivatives in organic solvents. It also provides steric hindrance that can influence molecular packing in the solid state, affecting material performance.

Applications of 1 Methylnaphthalene 5 Boronic Acid in Chemical Biology and Biosensing

Reversible Covalent Interactions with Biological Substrates

The core of 1-methylnaphthalene-5-boronic acid's utility in biological applications lies in its capacity for reversible covalent interactions with nucleophilic species abundant in biological systems. This reactivity is centered on the Lewis acidic nature of the boron atom.

Boronic acids are well-established as synthetic receptors for polyols, which include a vast range of biologically significant molecules such as saccharides and ribonucleosides. nih.gov The fundamental interaction involves the reaction between the boronic acid and a molecule containing a cis-1,2- or 1,3-diol. This reaction forms a cyclic boronate ester, which is stable in aqueous solutions, particularly at or near physiological pH. rsc.orgnih.gov

The formation of this boronate ester is a reversible equilibrium process. The equilibrium is influenced by several factors, including the pH of the solution, the concentration of the diol, and the specific structure and pKa of both the boronic acid and the polyol. mdpi.com At a molecular level, the boron atom in the free boronic acid is sp² hybridized with a trigonal planar geometry. Upon binding with a diol, it converts to a more stable, sp³ hybridized tetrahedral state in the resulting boronate ester. frontiersin.org This structural and electronic change is pivotal for its application in fluorescent sensing.

Research on various naphthalene-based boronic acid sensors demonstrates their effectiveness in saccharide detection. For instance, studies have quantified the binding affinities and fluorescence responses of these sensors with different sugars.

Table 1: Interaction of a Naphthalene-Based Boronic Acid Sensor with Saccharides

Illustrative data for a fluorescent naphthalene (B1677914) boronic acid sensor showing its response to different saccharides at physiological pH (7.4).

SaccharideConcentrationFluorescence Intensity Increase (Fold)Binding Constant (K)
Fructose50 mM41353 M-1
Glucose50 mM-1378 M-1
nih.govacs.orgnih.gov

Beyond polyols, the boronic acid moiety can also interact with other biological nucleophiles. Of particular interest is the interaction with certain amino acids and catecholamines, which are vital in various physiological processes. For example, compounds like L-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine, contain a catechol group (a cis-diol) that can readily bind with boronic acids. nih.gov This interaction has been leveraged to develop selective fluorescent sensors for catecholamines. nih.gov The binding mechanism is analogous to that with saccharides, involving the formation of a boronate ester with the catechol moiety. This capability allows boronic acid-based sensors to target a different class of biomolecules beyond carbohydrates. nih.govmdpi.com

Design and Development of Fluorescent Chemical Sensors

The fusion of the naphthalene fluorophore with the boronic acid recognition site in a single molecule like this compound is a classic strategy for designing fluorescent sensors. The binding of an analyte to the boronic acid group triggers a change in the fluorescence properties of the naphthalene ring, providing a detectable signal.

Fluorescent sensors based on boronic acids typically operate via one of two primary modalities: "off-on" switching or ratiometric sensing.

"Off-On" Sensing: In this mode, the sensor is designed to be non-fluorescent or weakly fluorescent (the "off" state) in its free form. Upon binding to the target analyte (e.g., a saccharide), a significant increase in fluorescence intensity is observed (the "on" state). acs.org This large contrast between the two states provides a clear and easily detectable signal. A common mechanism to achieve this is through Photoinduced Electron Transfer (PET), where the boronic acid group quenches the fluorescence of the naphthalene fluorophore in the unbound state. mdpi.com Binding to a diol alters the electronic properties of the boron center, inhibiting the PET process and restoring fluorescence. mdpi.com Naphthalene-based sensors have been reported to exhibit substantial increases in fluorescence, such as a 41-fold enhancement upon binding fructose. nih.gov

Ratiometric Sensing: This advanced sensing modality relies on changes in the shape of the fluorescence spectrum upon analyte binding, rather than just a change in intensity at a single wavelength. nih.gov Typically, the sensor exhibits two distinct emission peaks. As the sensor binds to the analyte, the intensity of one peak decreases while the other increases, causing a shift in their intensity ratio. nih.gov By measuring this ratio, the sensor's response becomes independent of instrumental factors or probe concentration, leading to more accurate and reliable quantification. nih.govnih.gov This method is particularly advantageous for applications in complex biological media.

The fluorescence modulation in boronic acid sensors is driven by the electronic changes that occur upon covalent interaction with an analyte. The primary mechanisms include:

Photoinduced Electron Transfer (PET): The electron-deficient boronic acid group can act as an electron acceptor, quenching the excited state of the attached naphthalene fluorophore through PET. mdpi.com When the boronic acid binds to a diol, the boron atom becomes more electron-rich in its tetrahedral boronate ester form. This change raises the energy level of the boron's unoccupied molecular orbital, making the PET process energetically unfavorable and "turning on" the fluorescence. nih.govmdpi.com

Intramolecular Charge Transfer (ICT): In some sensor designs, the fluorophore contains both an electron-donating group and an electron-accepting group. The boronic acid's interaction with an analyte can alter its electron-withdrawing strength, thereby modifying the degree of ICT in the excited state. nih.govrsc.org This change in the charge distribution of the excited state leads to a shift in the fluorescence emission wavelength, which is the basis for many ratiometric sensors. nih.gov The transformation of the boronic acid from a neutral, trigonal planar structure to an anionic, tetrahedral complex upon binding is the key event that modulates the ICT process. nih.gov

A significant challenge in the design of boronic acid-based sensors is achieving high selectivity for a specific analyte among a pool of structurally similar molecules. For example, a simple boronic acid sensor will often bind to various saccharides like fructose, glucose, and galactose, making it difficult to distinguish between them. nih.govmdpi.com

Several strategies are employed to enhance selectivity:

Structural Modification: The selectivity of a sensor can be fine-tuned by introducing additional functional groups or by modifying the geometry of the sensor molecule. These modifications can create secondary interactions (e.g., hydrogen bonding, steric hindrance) that favor the binding of one analyte over others.

pH Control: The binding affinity between a boronic acid and a diol is pH-dependent. By carefully controlling the pH of the sensing environment, it is possible to optimize conditions for binding to a specific target.

Suppressing Interference: In some cases, the sensor's structure can be designed to minimize its response to common interferents. For instance, strategic placement of substituents on the fluorophore backbone can suppress the sensor's interaction with sugars, thereby enhancing its selectivity for other analytes like OH⁻ ions for pH sensing. nih.gov

Through these design principles, boronic acid-based fluorescent sensors continue to be developed for increasingly specific and sensitive detection of a wide array of biological targets. nih.gov

Strategies for Bioconjugate Assembly Utilizing Boronic Acid Moieties

The assembly of bioconjugates using the boronic acid group, such as the one present on this compound, is a cornerstone of modern chemical biology. rsc.orgnih.gov This functional group can act as a "warhead" that targets and reacts with specific functionalities on biomolecules, enabling the construction of probes for imaging, targeted drug delivery systems, and biosensors. rsc.orgexlibrisgroup.com The strategies for this assembly are diverse, primarily leveraging the boronic acid's ability to interact with diols, amines, and other nucleophiles to form stable or reversible linkages. nih.govnih.gov

A predominant strategy involves the reaction of the boronic acid with cis-1,2- or -1,3-diols, which are abundantly found in biological molecules like saccharides (e.g., glucose, sialic acid) and glycoproteins on cell surfaces. nih.govacs.orgnih.gov This interaction forms a cyclic boronate ester, a reversible covalent bond that is stable under physiological pH but can be designed to respond to specific stimuli. rsc.orgnih.gov This reactivity allows for the specific labeling and imaging of cells that overexpress certain sugars, such as cancer cells with high levels of sialic acid on their glycocalyx. acs.orgacs.org For instance, a polymer functionalized with boronic acid can interact with the cell membrane through both dynamic covalent bonds with diols and electrostatic interactions, enabling controllable cell imaging. acs.orgnih.gov

Another powerful strategy is the formation of iminoboronates. This typically involves the reaction between an arylboronic acid containing an ortho-aldehyde or ketone (e.g., 2-formylphenylboronic acid) and a nucleophile like a hydrazine, hydroxylamine, or an amine on a protein. nih.govnih.gov The resulting iminoboronate linkage is stabilized by an intramolecular dative bond between the nitrogen and the boron atom. rsc.orgnih.gov This chemistry is exceptionally fast and can be reversible, making it suitable for dynamic systems and the development of covalent inhibitors. nih.govnih.gov The reaction can also be designed for stability, providing a robust bioorthogonal tool for protein labeling. nih.gov Specifically, the reaction of 2-formylphenylboronic acid with an N-terminal cysteine residue on a peptide or protein leads to a stable thiazolidino boronate (TzB) complex. nih.gov

Multicomponent reactions (MCRs) represent a more advanced strategy, where three or more reactants combine in a single step to form a complex product. nih.gov The Petasis reaction, a boronic acid Mannich reaction, involves a boronic acid, an amine, and an aldehyde to form substituted amines. youtube.com Another approach involves the tandem conjugation of a boronic acid with a catechol derivative and a hydroxylamine, creating a stable three-component assembly. nih.gov These MCRs are highly efficient and allow for the rapid construction of diverse and functional bioconjugates from simple building blocks. nih.govrsc.org

These varied strategies highlight the adaptability of the boronic acid functional group. By extension, this compound is a candidate for these bioconjugation techniques. Its naphthalene core could serve as a fluorescent reporter group or a structural scaffold, while the boronic acid provides the chemical handle for attaching it to biological targets.

Strategy Target Functional Group Resulting Linkage Key Features & Applications
Boronate Ester Formation cis-Diols (on saccharides, glycoproteins)Cyclic Boronate EsterReversible, pH-sensitive. Used for saccharide sensing, cell surface labeling, and imaging. acs.orgnih.govmdpi.com
Iminoboronate Formation Amines (e.g., lysine), Hydrazines, HydroxylaminesIminoboronateFast kinetics, can be reversible or stable. Used for protein labeling and dynamic covalent chemistry. nih.govnih.gov
Thiazolidino Boronate (TzB) Formation N-terminal CysteineThiazolidino BoronateStable linkage formed from an iminoboronate intermediate. Specific for N-terminal cysteines. nih.gov
Multi-Component Reactions (e.g., Petasis) Amine + Aldehydeα-Amino Acid DerivativeOne-pot synthesis of complex molecules. youtube.com
Three-Component Condensation Catechol + HydroxylamineStable Boronate ComplexIrreversible and orthogonal to other click reactions; useful for peptide labeling. nih.govnih.gov

Advanced Analytical Characterization and Computational Studies of 1 Methylnaphthalene 5 Boronic Acid

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopy is fundamental to the characterization of 1-Methylnaphthalene-5-boronic acid, with each technique providing unique information about its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B NMR Analysis)

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are complex due to the fused ring system and the influence of both the methyl and boronic acid substituents. The methyl group typically appears as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would display signals for the methyl carbon, the seven aromatic CH carbons, and the four quaternary carbons of the naphthalene core, including the carbon atom bonded to the boron. The ipso-carbon attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation. rsc.org DFT calculations on the related 1-methylnaphthalene (B46632) molecule have been used to accurately predict and assign ¹H and ¹³C chemical shifts. nih.gov

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. For tricoordinate boronic acids like this compound, the ¹¹B nucleus is expected to exhibit a broad signal in the chemical shift range of +27 to +33 ppm. sdsu.edu The precise chemical shift is influenced by the solvent and concentration. The presence of its cyclic anhydride (B1165640) trimer, a boroxine (B1236090), would be indicated by a signal at a slightly lower field, around 33 ppm. sdsu.edu In contrast, the formation of a tetracoordinate borate (B1201080) species, through interaction with a Lewis base, would result in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~2.5-2.7SingletMethyl (CH₃) protons
¹H~7.3-8.2MultipletsAromatic (Ar-H) protons
¹H~5.0-6.0Broad SingletBoronic acid (B(OH)₂) protons, often exchangeable
¹³C~20QuartetMethyl (CH₃) carbon
¹³C~120-140Doublets/SingletsAromatic (Ar-C) carbons
¹¹B~27-33Broad SingletTrigonal planar boron center

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not reported, analysis of related compounds allows for an educated prediction of its solid-state features.

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule, offering a characteristic fingerprint. The spectra of this compound would be a composite of the vibrations from the 1-methylnaphthalene core and the boronic acid functional group.

1-Methylnaphthalene Core Vibrations: The spectra would be dominated by aromatic C-H stretching modes above 3000 cm⁻¹, and C=C stretching vibrations within the naphthalene ring in the 1400-1600 cm⁻¹ region. researchgate.net The methyl group would show symmetric and asymmetric C-H stretching modes around 2850-2960 cm⁻¹. researchgate.net

Boronic Acid Group Vibrations: The -B(OH)₂ group gives rise to several characteristic bands. A strong and broad O-H stretching band due to intermolecular hydrogen bonding is expected in the 3200-3600 cm⁻¹ region. nih.gov Asymmetric B-O stretching vibrations are also a key feature, typically appearing in the 1330-1390 cm⁻¹ range.

Computational studies using DFT have proven effective in calculating and assigning the vibrational frequencies for the 1-methylnaphthalene scaffold, which aids in the detailed interpretation of the experimental spectra. nih.gov

Table 2: Key Vibrational Modes for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
3200-3600O-H stretch (H-bonded)FTIR, Raman
>3000Aromatic C-H stretchFTIR, Raman
2850-2960Methyl C-H stretchFTIR, Raman
1400-1600Aromatic C=C stretchFTIR, Raman
1330-1390Asymmetric B-O stretchFTIR

Computational Chemistry and Theoretical Investigations

Computational modeling provides a powerful lens to examine the properties and reactivity of this compound at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can optimize the ground-state geometry and provide insights into its electronic properties.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. As seen in related naphthalene systems, the HOMO is expected to be localized primarily on the electron-rich naphthalene π-system. samipubco.com The LUMO is anticipated to have significant contribution from the vacant p-orbital on the boron atom, making it the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govsamipubco.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites for non-covalent interactions, such as hydrogen bonding.

Spectral Simulation: DFT calculations are also used to simulate NMR chemical shifts and vibrational frequencies, which are invaluable for the assignment of experimental spectra. nih.govacs.org

Mechanistic Studies Through Computational Modeling (e.g., Transition States, Energy Profiles)

Computational modeling is instrumental in elucidating the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, esterification, and sensor-analyte interactions. By modeling the reaction pathway, researchers can identify transition states, intermediates, and calculate their relative energies.

For this compound, DFT could be used to model its participation in a cross-coupling reaction. The modeling would map the energy profile of the key steps: oxidative addition, transmetalation, and reductive elimination. Such studies can explain the efficiency of the reaction and the influence of ligands, bases, and solvents. Furthermore, computational modeling can rationalize regioselectivity in reactions. For example, DFT calculations have been used to show how hydrogen bonding networks can direct the selective acylation of diols in the presence of borinic acid catalysts by comparing the energies of different transition states. acs.org This approach could be applied to understand how this compound interacts with and recognizes specific analytes in sensing applications.

Future Prospects and Emerging Research Areas for 1 Methylnaphthalene 5 Boronic Acid

Innovations in Catalysis for Boronic Acid Transformations

The field of organic synthesis is continually seeking milder, more efficient, and selective catalytic methods. Boronic acids, including 1-methylnaphthalene-5-boronic acid, are central to many pivotal transformations, and ongoing research is focused on enhancing their catalytic potential.

Organoboron acids are recognized for their stability and solubility in organic solvents, making them attractive as catalysts for a wide array of chemical reactions. nih.gov The catalytic activity of boronic acids often leverages the Lewis acidity of the trivalent boron atom, which allows for the reversible formation of covalent bonds with oxygen-containing functional groups. nih.gov This interaction is fundamental to their role in promoting reactions such as dehydrations, carbonyl condensations, acylations, alkylations, and cycloadditions. nih.gov

Recent developments have seen the emergence of novel catalytic systems that expand the utility of boronic acids. For instance, electron-poor arylboronic acids, in conjunction with co-catalysts like oxalic acid, have proven effective in catalyzing the etherification of alcohols through an SN1 pathway. nih.gov Innovations also include the development of hybrid catalysts, such as thiourea–boronic acid systems, for specific reactions like the aza-Michael addition. nih.gov The catalytic activity of boronic acids can also be modulated by immobilizing them within polymer microgels, with the potential to tune their performance by external stimuli like changes in gas environment (N2/CO2) or the addition of molecules like glucose. rsc.orgnih.gov This approach can lead to catalytic activity comparable or even superior to free boronic acid monomers in solution. rsc.orgnih.gov

Furthermore, the concept of boronic acid catalysis (BAC) is being exploited to activate carboxylic acids for the formation of amides and to facilitate cycloadditions and conjugate additions. rsc.org Boronic acid catalysts can also activate alcohols to form carbocation intermediates for use in selective Friedel–Crafts-type reactions. rsc.org These catalytic processes often exhibit high atom economy by avoiding the need for stoichiometric activation of functional groups. rsc.org The continuous development of such innovative catalytic strategies will undoubtedly broaden the applicability of this compound in organic synthesis. researchgate.net

Expansion into Complex Natural Product and Synthetic Drug Scaffold Assembly

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities. nih.govekb.eg These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.com The versatility of the naphthalene core makes it a valuable building block in drug discovery and development. nih.govresearchgate.net

This compound, as a derivative of naphthalene, is a key intermediate for introducing the 1-methylnaphthalene (B46632) moiety into more complex molecules. This is particularly relevant in the synthesis of novel drug candidates and natural products. The boronic acid group facilitates carbon-carbon bond formation through powerful reactions like the Suzuki-Miyaura cross-coupling, enabling the construction of intricate molecular architectures. nih.govboronmolecular.com

The assembly of complex scaffolds using naphthalene-based building blocks is an active area of research. For example, naphthalene derivatives have been incorporated into various heterocyclic systems to create compounds with potent biological activities. ekb.eg The exploration of new synthetic routes and the application of this compound in these methodologies will likely lead to the discovery of new therapeutic agents. The ability to functionalize the naphthalene ring system through the boronic acid handle provides a strategic advantage in the design and synthesis of next-generation pharmaceuticals. biointerfaceresearch.com

Advanced Bio-Applications and Diagnostic Tool Development

The unique properties of boronic acids, particularly their ability to reversibly bind with diols, have opened up a vast landscape of biological applications. rsc.orgnih.govmdpi.com This interaction is the foundation for the development of sophisticated sensors, diagnostic tools, and therapeutic agents. nih.govlongdom.org

Table 1: Emerging Bio-applications of Boronic Acid Derivatives

Application Area Description Key Features
Fluorescent Sensors Detection of biologically important molecules like carbohydrates, catecholamines, and reactive oxygen species. rsc.orgnih.gov High sensitivity and selectivity, real-time detection capabilities. nih.gov
Cancer Cell Imaging Visualization and selective labeling of tumor cells. nih.gov Borate (B1201080) compounds can bind to tumor cells and be visualized via fluorescence. nih.gov
Drug Delivery Systems Enhanced cytosolic delivery of therapeutic agents. nih.govsigmaaldrich.com Reversible boronate ester formation with cell surface saccharides can facilitate cell entry. sigmaaldrich.com

| Enzyme Inhibition | Inhibition of serine proteases, with applications in cancer therapy. nih.govsigmaaldrich.com | The boronic acid group can interact with the active site of enzymes. nih.gov |

A significant area of research is the development of boronic acid-based fluorescent sensors. rsc.org These sensors operate on the principle that the binding of a boronic acid to a diol-containing molecule, such as a carbohydrate, can induce a change in fluorescence. nih.gov This has led to the creation of sensors for glucose, ribose, and other important biological analytes. rsc.org Recent innovations include the development of red-emitting fluorescent sensors, which are more practical for co-staining with common blue-emitting nuclear stains like DAPI. mdpi.com

The ability of boronic acids to interact with cell surface carbohydrates is also being harnessed for targeted drug delivery and cell imaging. nih.govsigmaaldrich.com For instance, boronic acid-functionalized systems can selectively label the surface of cancer cells, which often have altered glycosylation patterns. nih.gov This specificity is crucial for both diagnostic and therapeutic applications. researchgate.net Furthermore, the development of boronic acid-based materials, such as nanoparticles and smart polymer gels, is expanding the toolbox for advanced bio-applications. nih.gov

Integration into Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry, the study of systems involving molecular aggregates held together by non-covalent bonds, has greatly benefited from the inclusion of boronic acids as versatile building blocks. researchgate.netepfl.ch The reversible nature of the boronate ester linkage with diols provides a dynamic covalent interaction that is ideal for the construction of complex, self-assembled structures. rsc.org

The self-assembly of boronic acids with di- or poly-functional molecules can lead to the formation of a variety of supramolecular architectures, including macrocycles, polymers, and cages. researchgate.netepfl.ch These structures can be designed to respond to external stimuli, such as the addition of sugars, leading to changes in their properties, like sol-gel transitions in organogels. rsc.org

Table 2: Supramolecular Structures from Boronic Acids

Supramolecular Structure Description Driving Interactions
Macrocycles Cyclic structures formed from the condensation of boronic acids with di-functional linkers. researchgate.netepfl.ch Boronate ester formation, dative B-N bonds. researchgate.netepfl.ch
Polymers Linear or cross-linked polymeric materials. rsc.org Sequential boronate esterification. rsc.org
Host-Guest Complexes Assemblies capable of encapsulating smaller molecules. nih.gov N→B coordination, π-stacking interactions. nih.govnih.gov

| Organogels | Gel-like materials formed in organic solvents. rsc.org | Hydrogen bonding, π–π stacking, and boronate ester formation. rsc.org |

A notable example of supramolecular assembly involves the reaction of 1,8-dihydroxynaphthalene with aryl boronic acids and 4,4'-bipyridine, which results in the formation of stable host-guest complexes. nih.gov These "double-tweezer" and "H-shaped" adducts are held together by N→B coordination bonds and can encapsulate aromatic hydrocarbons. nih.gov The hydrolytic stability of these naphthalene-based systems is a significant advantage over their catechol-based counterparts. nih.gov

The integration of this compound into such systems could lead to new materials with tailored properties. The naphthalene moiety can participate in π-stacking interactions, providing an additional driving force for self-assembly and influencing the photophysical properties of the resulting supramolecular structures. nih.gov The continued exploration of boronic acids in self-assembly is expected to yield novel materials for applications in sensing, catalysis, and smart materials. rsc.org

Q & A

Q. Advanced

  • Cell models : Use primary proximal tubule cells or HK-2 lines.
  • Biomarkers : Quantify KIM-1, NGAL, and LDH release.
  • Exposure : Maintain physiologically relevant concentrations (µM–mM range) and durations (24–72 hrs) per systemic effects criteria in Table B-1 .

How do structural modifications influence its binding affinity in molecular recognition?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance diol binding via Lewis acid strengthening.
  • Steric effects : Bulky substituents (e.g., -CH₃) reduce accessibility. Assess via isothermal titration calorimetry (ITC) and NMR titration .

What methodologies assess its efficacy as a cross-coupling reagent?

Q. Advanced

  • Catalyst screening : Test Pd(OAc)₂, XPhos, and SPhos ligands.
  • Reaction kinetics : Monitor via GC-MS or <sup>19</sup>F NMR for fluorinated substrates.
  • Scope : Evaluate aryl/heteroaryl coupling partners (e.g., pyridines, thiophenes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.